7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.2ClH/c8-4-5-1-2-12-6(3-5)10-7(9)11-12;;/h1-3H,4,8H2,(H2,9,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLANTHYHWHXBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and eco-friendly conditions suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl, reducing agents, and nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
Here's what is known about the applications of the compound 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride:
General Information
- The compound is also known as this compound .
- Its IUPAC name is this compound .
- The molecular formula is C7H9N5 .
- It is available as a powder .
Potential Applications
- AXL Receptor Tyrosine Kinase Inhibition: Triazolo compounds, including [1,2,4]triazolo[1,5-a]pyridine derivatives, may inhibit AXL receptor tyrosine kinase function . Inhibition of this kinase may be useful in treating proliferative conditions like cancer, including colon, gastric, breast, lung, acute myeloid leukemia, thyroid, ocular, prostate, ovarian, renal, skin, and squamous cell carcinomas .
- Medicinal Chemistry: Mannich bases, which can be generated through the introduction of an aminomethyl function, have found applications in medicinal chemistry . They may exhibit biological activities, and aminomethylation of drugs can potentially improve their delivery into the human body by increasing their hydrophilic properties .
- ENL YEATS Domain Inhibition: High-throughput screening of small molecule libraries has been used to identify inhibitors for the ENL YEATS domain .
Safety and Handling
Mechanism of Action
The mechanism of action of 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyridine derivatives exhibit diverse pharmacological activities influenced by substituents at the 5-, 6-, and 7-positions. Below is a detailed comparison of structurally related compounds:
Structural and Physicochemical Properties
*Calculated from molecular formula C₁₁H₈FN₄.
Pharmacokinetic and Commercial Considerations
- Solubility : The dihydrochloride form of the target compound likely offers superior solubility compared to neutral analogs like 7-bromo and 7-chloro derivatives .
- Cost : Halogenated derivatives (e.g., 7-bromo at $131.6/100 mg ) are more expensive than simpler analogs, reflecting synthesis complexity.
Biological Activity
7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride (commonly referred to as 7-ATM-DPA) is a compound characterized by a unique structure that combines a triazole and pyridine ring with an aminomethyl group. Its chemical formula is C₇H₈Cl₂N₄, indicating the presence of two chlorine atoms and four nitrogen atoms, which contribute to its biological activity and potential pharmaceutical applications. This article explores the biological activity of 7-ATM-DPA, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
7-ATM-DPA has been identified as a selective inhibitor of Janus kinases (JAK1 and JAK2). These kinases are crucial in cytokine signaling pathways that regulate immune responses and cell signaling processes. By inhibiting JAK enzymes, 7-ATM-DPA can modulate various cellular processes such as proliferation and differentiation, making it a candidate for therapeutic applications in conditions like cancer and autoimmune diseases .
Biological Activity
The biological activity of 7-ATM-DPA can be summarized as follows:
- Inhibition of JAK Kinases : The compound binds directly to JAK1 and JAK2, altering downstream signaling pathways that are essential for immune function and cell growth .
- Potential Therapeutic Applications : Due to its ability to inhibit JAK kinases, 7-ATM-DPA is being investigated for applications in treating cancers and autoimmune disorders. Its specificity towards these kinases suggests that it may have fewer side effects compared to broader-spectrum inhibitors .
- Stability and Scalability : The compound exhibits stability under laboratory conditions and has scalable synthesis methods, making it suitable for industrial production .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 7-ATM-DPA. The following table summarizes notable examples:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| [1,2,4]Triazolo[1,5-a]pyridine | Triazole fused to pyridine | Inhibits AXL receptor tyrosine kinase | Lacks aminomethyl group |
| [1,2,4]Triazolo[4,3-a]pyrazine | Triazole fused to pyrazine | Antiproliferative activity against cancer cell lines | Different heterocyclic fusion |
| 8-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyridine | Similar structure with different substitution | Kinase inhibitor | Varies in substitution pattern |
The presence of the aminomethyl group in 7-ATM-DPA enhances its specificity towards certain kinases compared to its analogs.
Study on Inhibition of Cytokine Signaling
In a recent study focusing on the effects of 7-ATM-DPA on cytokine signaling pathways, researchers found that the compound effectively reduced cytokine-induced proliferation in various immune cell lines. This study highlights the potential of 7-ATM-DPA as an anti-inflammatory agent .
Anticancer Activity Evaluation
Another study evaluated the anticancer properties of 7-ATM-DPA against several cancer cell lines. The results indicated significant inhibition of cell growth in vitro, suggesting that the compound may serve as a lead candidate for further development into anticancer therapies .
Q & A
Basic: What are the standard synthetic routes for 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride?
The compound is synthesized via multi-step protocols involving cyclization and functionalization. A common approach for triazolopyridine derivatives involves:
- One-pot synthesis : Reacting substituted pyridin-2-amines with reagents like DMF-DMA to form intermediates, followed by cyclization using TFAA or similar agents .
- Aminomethylation : Introducing the aminomethyl group via nucleophilic substitution or reductive amination. For example, coupling chloro-substituted triazolopyridines with protected aminomethyl reagents, followed by deprotection and HCl salt formation .
- Purification : Column chromatography or recrystallization (e.g., ethanol/DMF mixtures) to isolate the dihydrochloride salt .
Basic: How is the structural integrity of this compound validated?
Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the triazolopyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and aminomethyl group (δ 3.0–4.0 ppm) .
- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₈H₁₀Cl₂N₆).
- Crystallography : Single-crystal X-ray diffraction to confirm planar triazolopyridine geometry and salt formation .
Basic: What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential release of HCl vapors during salt formation .
- Waste management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test bases (e.g., triethylamine) or coupling agents to enhance aminomethylation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., dioxane) under inert atmospheres (argon) improve cyclization kinetics .
- Temperature control : Reflux conditions (e.g., 80–100°C) for intermediates, followed by cooling to precipitate the dihydrochloride salt .
Advanced: What strategies are used to evaluate its biological activity?
- Enzyme assays : Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates. Compare IC₅₀ values with structurally similar triazolopyridines .
- Cell-based studies : Assess cytotoxicity (via MTT assays) and selectivity using cancer vs. normal cell lines .
- SAR analysis : Modify substituents (e.g., halogenation at position 5) to correlate structure with activity trends .
Advanced: How can computational modeling aid in understanding its reactivity?
- DFT studies : Calculate electron density maps to identify nucleophilic/electrophilic sites on the triazolopyridine core .
- Docking simulations : Predict binding modes with biological targets (e.g., ATP-binding pockets) to guide analog design .
Advanced: How should researchers resolve discrepancies in spectroscopic data?
- Cross-validation : Compare NMR data with literature for analogous compounds (e.g., 5-chloro derivatives) .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to confirm amine group assignments .
- Repeat under controlled conditions : Ensure anhydrous solvents and standardized pH during salt formation to minimize variability .
Advanced: What methodologies enable the design of bioactive analogs?
- Heterocyclic fusion : Attach pyrimidine or imidazole rings to the triazolopyridine core to enhance binding affinity .
- Functional group diversification : Introduce sulfanyl or azo groups at position 7 to modulate solubility and target interactions .
- Salt forms : Explore counterions (e.g., mesylate) to improve pharmacokinetic properties .
Advanced: How is stability assessed under varying experimental conditions?
- Forced degradation : Expose to heat (40–60°C), light, or acidic/basic conditions (pH 1–13) and monitor decomposition via HPLC .
- Kinetic studies : Measure half-life in buffer solutions at 37°C to simulate physiological stability .
Advanced: How can theoretical frameworks guide experimental design?
- Mechanistic hypotheses : Link reaction pathways (e.g., cyclization via nitrene intermediates) to optimize step efficiency .
- Structure-activity relationships (SAR) : Use QSAR models to prioritize analogs with predicted bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
